molecular formula C21H18N2O4S B11409086 N-(6-ethoxy-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11409086
M. Wt: 394.4 g/mol
InChI Key: BDTJDXBHPWPPOE-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a benzothiazole ring, a chromene ring, and various functional groups that contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.

    Chromene Ring Formation: The chromene ring is formed by the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base.

    Coupling Reaction: The benzothiazole and chromene intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxy-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-ethoxy-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of the benzothiazole and chromene rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H18N2O4S

Molecular Weight

394.4 g/mol

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C21H18N2O4S/c1-4-26-13-5-6-15-19(9-13)28-21(22-15)23-20(25)18-10-16(24)14-7-11(2)12(3)8-17(14)27-18/h5-10H,4H2,1-3H3,(H,22,23,25)

InChI Key

BDTJDXBHPWPPOE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=O)C4=C(O3)C=C(C(=C4)C)C

Origin of Product

United States

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